



Application Notes: Intravenous Delivery of SFFLRN Peptide in Mice

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Compound of Interest					
Compound Name:	PAR-1 (1-6) (mouse, rat)				
Cat. No.:	B12378741	Get Quote			

Introduction

The hexapeptide SFFLRN (Ser-Phe-Leu-Leu-Arg-Asn) is a synthetic peptide agonist for the Protease-Activated Receptor-1 (PAR-1). It corresponds to the "tethered ligand" sequence that is unmasked following the cleavage of the human PAR-1 N-terminus by the serine protease thrombin. As such, SFFLRN is widely used in research to mimic the cellular effects of thrombin and to investigate PAR-1 signaling in various physiological and pathological processes, including thrombosis, inflammation, and vascular biology.

A critical consideration for researchers is the species-specific activity of PAR-1 agonists. While SFFLRN is a potent activator of human PAR-1, particularly on platelets, it does not activate platelets in most rodent species, including mice.[1][2] Mouse platelets primarily utilize PAR3 and PAR4 for thrombin-mediated activation.[2][3] Therefore, intravenous administration of SFFLRN in mice is not suitable for studying platelet-centric thrombotic events. However, it remains a valuable tool for investigating the systemic or localized effects of PAR-1 activation on other murine cell types, such as endothelial cells and neurons, which do express functional PAR-1.[4][5] These application notes provide an overview of the mechanism, relevant quantitative data from in vivo mouse studies, and detailed protocols for the intravenous administration of SFFLRN.

Mechanism of Action & Signaling Pathway

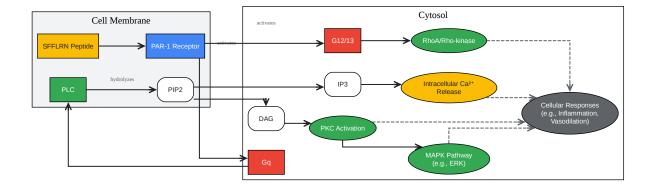
SFFLRN activates the G-protein coupled receptor (GPCR) PAR-1. This binding initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins,



primarily Gq and G12/13.

- Gq Pathway: Activation of Gq stimulates Phospholipase C (PLC), which hydrolyzes
 phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
 diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the
 endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5]
- G12/13 Pathway: Activation of G12/13 engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for cytoskeletal rearrangements and cell shape change.

Downstream of these initial events, PAR-1 activation can trigger multiple signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK), which are involved in cellular proliferation and inflammation.



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Caption: PAR-1 signaling cascade initiated by SFFLRN.

Data Presentation: Quantitative In Vivo Data



Specific pharmacokinetic data for SFFLRN in mice, such as half-life and clearance rates, are not readily available in the literature. Peptides in general are known to have short half-lives due to rapid clearance and enzymatic degradation. However, several studies have successfully used SFFLRN and other PAR-1 agonists intravenously in mice to elicit measurable physiological responses. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of SFFLRN

Property	Value	
Sequence	Ser-Phe-Leu-Leu-Arg-Asn	
Molecular Formula	C34H56N10O9	
Molecular Weight	748.87 g/mol	
Appearance	White to off-white lyophilized powder	
Solubility	Soluble in water or aqueous buffers	

Table 2: Examples of Intravenous Dosing of PAR-1 Agonists in Mice



Peptide	Dose	Mouse Model	Key Outcome Measured	Citation
SFFLRN	0.3 μmol/kg	Anesthetized Wild-Type	Hypotension and decreased heart rate	[5]
TFLLR-NH₂	3 μmol/kg	Anesthetized Wild-Type	Plasma extravasation (neurogenic inflammation)	[4]
TFLLRNPNDK	1 μmol/kg	Anesthetized Wild-Type	Hypotension and decreased heart rate	[5]
AP9	0.2, 2, or 20 mg/kg (single dose)	Photothrombosis Ischemia	Decreased brain lesion volume at 20 mg/kg dose	[6][7][8]
AP9	20 mg/kg (double dose)	Photothrombosis Ischemia	Reduced BBB disruption and neurological deficit	[6][7][8]

Experimental Protocols

This section provides a detailed protocol for the preparation and intravenous administration of SFFLRN peptide into mice via the lateral tail vein.

I. Materials

- SFFLRN peptide (lyophilized powder)
- Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer



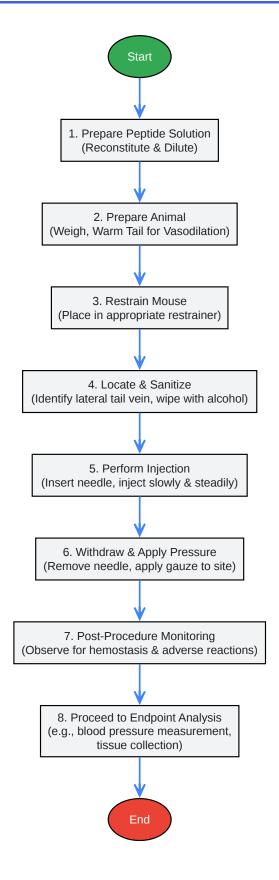
- · Calibrated micropipettes and sterile tips
- Sterile insulin syringes (e.g., 0.3-1.0 mL) with a permanently attached fine-gauge needle (27-30 G).[9]
- Mouse restrainer appropriate for the size of the animal.[10]
- Heat source (e.g., heat lamp or warming pad) with a thermometer to monitor temperature.[9]
 [10]
- 70% Isopropyl alcohol wipes
- Sterile gauze
- Sharps container for biohazardous waste

II. Peptide Preparation

- Reconstitution: Calculate the required amount of sterile saline or PBS to create a
 concentrated stock solution. Briefly centrifuge the vial of lyophilized SFFLRN to ensure the
 powder is at the bottom. Add the calculated volume of solvent, gently mix by pipetting or
 vortexing, and ensure the peptide is fully dissolved.
- Dilution: Based on the desired final dose (e.g., 0.3 µmol/kg) and the average weight of the mice, calculate the final concentration needed.[5] The total injection volume should not exceed 5-10 ml/kg.[9] Perform serial dilutions from the stock solution using sterile saline or PBS to achieve the final working concentration.
- Storage: Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. The diluted working solution should ideally be prepared fresh on the day of the experiment.

III. Experimental Workflow: Intravenous Injection





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Caption: Standard workflow for intravenous peptide delivery in mice.



IV. Detailed Injection Procedure (Lateral Tail Vein)

- Animal Preparation: Weigh the mouse to calculate the precise injection volume. Place the
 mouse in its cage under a heat lamp or on a warming pad for 5-10 minutes to promote
 vasodilation of the tail veins, making them more visible and accessible.[9][10] The
 environment should not be excessively hot.
- Restraint: Gently guide the mouse into an appropriately sized restraining device, allowing the tail to be exposed.[10]
- Vein Identification: Grasp the tail gently but firmly. Rotate it slightly to visualize one of the two lateral tail veins, which run along the sides of the tail.
- Site Preparation: Wipe the tail with a 70% alcohol pad to clean the injection site.
- Injection:
 - Hold the syringe with the needle bevel facing up.
 - Align the needle parallel to the vein, pointing towards the mouse's body.
 - Insert the needle at a shallow angle (~15-20 degrees) into the distal third of the tail.[11]
 - You should feel a slight "pop" or decrease in resistance as the needle enters the vein.
 - If correctly placed, you may see a small amount of blood flash into the needle hub, and the vein may blanch as the injection begins.[11]
 - Inject the calculated volume slowly and steadily. If you see a subcutaneous bleb form or feel significant resistance, the needle is not in the vein. If this occurs, withdraw the needle and make a second attempt at a more proximal site (closer to the body).[9]
- Post-Injection:
 - After injecting the full volume, withdraw the needle smoothly.
 - Immediately apply gentle pressure to the injection site with a sterile gauze pad for 30-60 seconds to prevent bleeding and hematoma formation.[11]



 Monitoring: Return the mouse to its home cage and monitor it for at least 5-10 minutes to ensure hemostasis and to check for any immediate adverse reactions.[11]

V. Safety and Best Practices

- All parenteral injections must use sterile solutions and equipment to prevent infection.[12]
- Limit injection attempts to a maximum of two per vein to minimize tissue damage and animal distress.
- Always use a new, sterile needle and syringe for each animal.
- Dispose of all used needles and syringes in a designated sharps container immediately after use.
- Ensure all procedures are performed in accordance with an approved institutional animal care and use committee (IACUC) protocol.

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